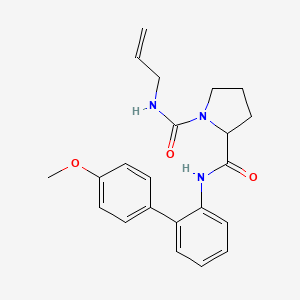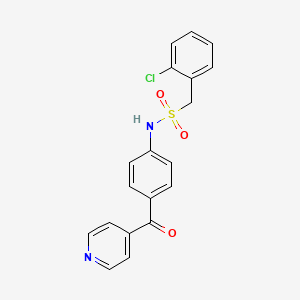
N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide, also known as AMN082, is a synthetic compound that acts as a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). The compound has been widely used in scientific research to investigate the role of mGluR7 in various physiological and pathological conditions.
Wirkmechanismus
N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide acts as a selective agonist of mGluR7, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of mGluR7 leads to the inhibition of neurotransmitter release, particularly glutamate, which is the major excitatory neurotransmitter in the brain. This inhibition of neurotransmitter release leads to a decrease in neuronal excitability and has been implicated in the neuroprotective effects of N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide has been shown to have a number of biochemical and physiological effects in animal models. These include the modulation of synaptic plasticity, the regulation of neuronal excitability, the inhibition of inflammation, and the promotion of neurogenesis. The compound has also been shown to have effects on other systems, such as the cardiovascular and immune systems.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide has several advantages for use in lab experiments. It is a highly selective agonist of mGluR7, which allows for the specific modulation of this receptor without affecting other receptors. The compound is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, one limitation of N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide is that it can have off-target effects at high concentrations, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide in scientific research. One area of interest is the investigation of the role of mGluR7 in psychiatric disorders such as depression and anxiety. Another area of interest is the development of new drugs that target mGluR7 for the treatment of neurodegenerative diseases. Additionally, the use of N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide in combination with other drugs or therapies could provide new insights into the mechanisms underlying various diseases and lead to the development of more effective treatments.
Synthesemethoden
N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of an allylamine with a biphenyl carboxylic acid to form an amide intermediate, which is then reacted with a pyrrolidine carboxylic acid to form the final product. The synthesis has been optimized to yield high purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide has been extensively used in scientific research to investigate the role of mGluR7 in various physiological and pathological conditions. The compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been shown to have anticonvulsant and analgesic effects.
Eigenschaften
IUPAC Name |
2-N-[2-(4-methoxyphenyl)phenyl]-1-N-prop-2-enylpyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-3-14-23-22(27)25-15-6-9-20(25)21(26)24-19-8-5-4-7-18(19)16-10-12-17(28-2)13-11-16/h3-5,7-8,10-13,20H,1,6,9,14-15H2,2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLNZZSIWSUYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-allyl-N~2~-(4'-methoxy-2-biphenylyl)-1,2-pyrrolidinedicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6075239.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)
![4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine](/img/structure/B6075249.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[3-(methylthio)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6075251.png)

![2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide](/img/structure/B6075271.png)
![3-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B6075283.png)

![2-{4-[(3,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B6075292.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![2-[(4-fluorophenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075304.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6075308.png)
![methyl N-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B6075318.png)